![molecular formula C12H17BrClNS B1447732 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864073-33-5](/img/structure/B1447732.png)
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNS. It has a molecular weight of 322.69 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a sulfanyl group that is further connected to a bromophenyl group . It contains a total of 35 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 sulfide .Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
- Background: Arylcycloalkylamines, including phenyl piperidines, are recognized for their pharmacophoric groups that are prevalent in several antipsychotic agents. The arylalkyl substituents in these compounds, such as 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, can enhance the potency and selectivity for binding affinity at D2-like receptors. This research emphasizes the importance of composite structures in determining selectivity and potency at D2-like receptors, suggesting potential applications in designing targeted therapies for neurological disorders (Sikazwe et al., 2009).
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
- Overview: Although not directly mentioning 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, this review provides a comprehensive understanding of the chemistry and pharmacology of ohmefentanyl, a member of the 4-anilidopiperidine class of opiates. The study highlights the significance of structural modifications on the biological activity, offering insights into how similar modifications in compounds like 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride could influence their therapeutic potential and receptor interactions (Brine et al., 1997).
Piperazine Derivatives for Therapeutic Use
- Significance: Piperazine derivatives are highlighted for their broad spectrum of pharmaceutical applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This review could offer a framework for understanding the potential therapeutic uses of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, considering its structural similarities with piperazine derivatives. The flexibility of the piperazine moiety in drug design suggests that modifications to the substituents on compounds like 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride could significantly impact their pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
properties
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVVRWVDTACVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
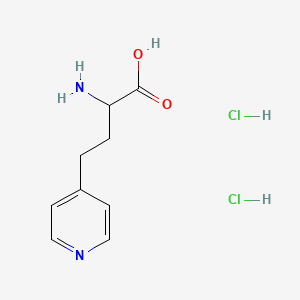
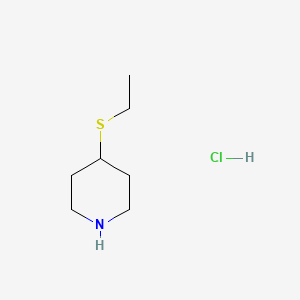
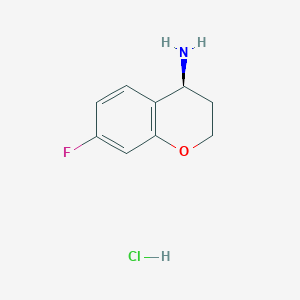
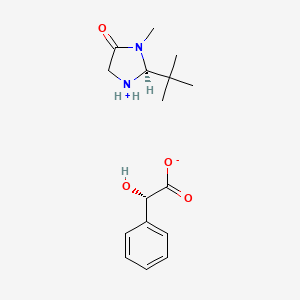
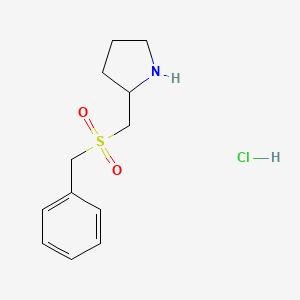
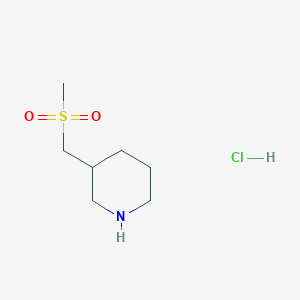
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)